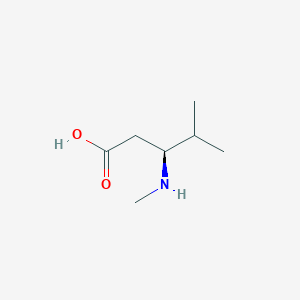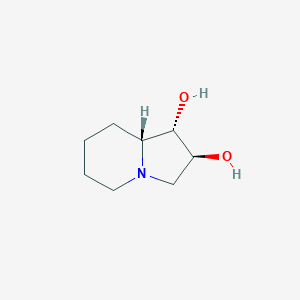
2-(5-Aminopyridin-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Aminopyridin-3-yl)acetonitrile is an organic compound with the molecular formula C7H7N3 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Aminopyridin-3-yl)acetonitrile typically involves the reaction of 5-aminopyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the 5-aminopyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Aminopyridin-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Aminopyridin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(5-Aminopyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can also participate in various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Aminopyridin-3-yl)acetonitrile
- 2-(3-Aminopyridin-4-yl)acetonitrile
- 2-(4-Aminopyridin-2-yl)acetonitrile
Uniqueness
2-(5-Aminopyridin-3-yl)acetonitrile is unique due to the position of the amino group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C7H7N3 |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
2-(5-aminopyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H7N3/c8-2-1-6-3-7(9)5-10-4-6/h3-5H,1,9H2 |
InChI-Schlüssel |
DLESBTJUBCEXMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1N)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-amino-1h-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12951606.png)






![1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole](/img/structure/B12951644.png)





![2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione](/img/structure/B12951680.png)
